molecular formula C11H21NO4 B12689726 Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate CAS No. 83732-55-2

Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate

Cat. No.: B12689726
CAS No.: 83732-55-2
M. Wt: 231.29 g/mol
InChI Key: MUGTWUTYHDGLJE-UHFFFAOYSA-N
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Description

EINECS 280-604-0, also known as methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate, is a chemical compound with the molecular formula C11H21NO4. This compound is a derivative of beta-alanine and is characterized by the presence of an isopropyl group and a methoxy-oxopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate typically involves the reaction of beta-alanine with isopropylamine and methoxy-oxopropyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or isopropyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
  • Methyl N-(tert-butyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
  • Methyl N-(cyclohexyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

83732-55-2

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 3-[(3-methoxy-3-oxopropyl)-propan-2-ylamino]propanoate

InChI

InChI=1S/C11H21NO4/c1-9(2)12(7-5-10(13)15-3)8-6-11(14)16-4/h9H,5-8H2,1-4H3

InChI Key

MUGTWUTYHDGLJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC(=O)OC)CCC(=O)OC

Origin of Product

United States

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